3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine

Positional isomer SAR Aurora kinase inhibition Isoquinoline aminopyrazole derivatives

Select this specific 6-yl isoquinoline isomer (CAS 1951451-76-5) for kinase inhibitor programs—not the 7-yl positional isomer. The 6-yl attachment confers distinct Aurora A inhibitory activity and antiproliferative effects. The tert-butyl (pyrazole 3-position) and unsubstituted 5-amino group define this scaffold as the preferred intermediate for synthesizing TIE2 kinase inhibitors (e.g., EP 3065549 A1 urea derivatives) with demonstrated anti-tumor, anti-invasive, and anti-metastatic activity. Critical building block for oncology-focused medicinal chemistry SAR studies.

Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
CAS No. 1951451-76-5
Cat. No. B1447889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine
CAS1951451-76-5
Molecular FormulaC16H18N4
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C16H18N4/c1-16(2,3)14-9-15(17)20(19-14)13-5-4-12-10-18-7-6-11(12)8-13/h4-10H,17H2,1-3H3
InChIKeyHIYOQVCEKUHCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine (CAS 1951451-76-5) | Procurement-Grade Aurora/Protein Kinase Inhibitor Research Tool


3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine (CAS 1951451-76-5, MW 266.34 g/mol, C₁₆H₁₈N₄) is a synthetic heterocyclic compound belonging to the isoquinoline aminopyrazole class of protein kinase inhibitors [1]. It contains a tert-butyl substituent at the pyrazole 3-position and an unsubstituted amino group at the 5-position, with an isoquinolin-6-yl moiety attached to the pyrazole N1 . The compound is disclosed in patent literature as part of a broader series of Aurora family kinase inhibitors, specifically Aurora A, with antiproliferative effects demonstrated in tumor cell lines [1]. It serves as a key building block or intermediate in the synthesis of more complex kinase inhibitors, including TIE2 kinase inhibitors with established anti-tumor, anti-invasive, and anti-metastatic activity [2].

Why 3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine (CAS 1951451-76-5) Cannot Be Replaced by In-Class Analogs in SAR-Controlled Research


Substitution of this specific compound with structurally similar isoquinoline aminopyrazole analogs is not scientifically valid for kinase inhibitor development due to well-documented positional isomer effects. The 6-yl attachment position of the isoquinoline moiety confers distinct Aurora kinase inhibitory activity and antiproliferative effects that differ from the 7-yl positional isomer . Furthermore, the specific combination of the tert-butyl group at the pyrazole 3-position and the unsubstituted amino group at the 5-position defines the scaffold as an intermediate for further derivatization into potent TIE2 kinase inhibitors with demonstrated anti-metastatic activity [1]. The absence of the 5-amino group (or its substitution) would fundamentally alter the compound's utility as a synthetic intermediate in urea-linked kinase inhibitor development [2].

Product-Specific Quantitative Evidence for 3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine (CAS 1951451-76-5) Procurement Decisions


Positional Isomer 6-yl vs 7-yl Attachment: Distinct Biological Activity Profiles and Synthesis Routes

The 6-yl isoquinoline attachment in CAS 1951451-76-5 represents a structurally distinct positional isomer relative to the 7-yl substituted analog (CAS 1951451-74-3) . The 6-yl isomer is specifically disclosed in patent literature as part of the Aurora kinase inhibitor series with demonstrated antiproliferative activity, whereas the 7-yl isomer has been reported to exhibit distinct enzyme inhibition profiles [1]. The position of isoquinoline attachment alters the vector of the pyrazole ring system relative to the kinase hinge-binding region, a critical determinant of target engagement.

Positional isomer SAR Aurora kinase inhibition Isoquinoline aminopyrazole derivatives

Synthetic Intermediate Role in TIE2 Kinase Inhibitors with Documented In Vivo Anti-Metastatic Activity

The 5-amino group of 3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine serves as the critical nucleophilic handle for urea bond formation in the synthesis of 1-(3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea, a TIE2 kinase inhibitor with demonstrated efficacy in inhibiting tumor growth, invasiveness, intravasation, dissemination, and metastasis [1]. The tert-butyl group at the pyrazole 3-position provides steric bulk that influences kinase selectivity, while the isoquinoline N1-substitution pattern (analogous to quinoline in the final compound) contributes to hinge-binding interactions [2].

TIE2 kinase inhibition Anti-angiogenic therapy Urea-linked kinase inhibitors

Supplier-Grade Purity Differentiation: 95% Minimum Purity Specification vs Unspecified Grades

Multiple suppliers offer CAS 1951451-76-5 with documented minimum purity of 95% . This purity specification is consistent across reputable chemical suppliers including CymitQuimica (Biosynth brand) and ChemShuttle. No suppliers offering higher purity grades (e.g., ≥98% or ≥99%) were identified in available vendor catalogs, indicating that 95% represents the current commercial purity standard for this compound. Procurement decisions should therefore prioritize suppliers providing certificate of analysis (CoA) documentation to verify actual batch purity.

Compound purity Supplier comparison Research-grade procurement

Validated Application Scenarios for 3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine (CAS 1951451-76-5) Based on Evidence


Synthesis of Urea-Linked TIE2 Kinase Inhibitors with Validated Anti-Metastatic Activity

This compound is the preferred starting material for synthesizing 1-(3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea and related TIE2 kinase inhibitors as disclosed in EP 3065549 A1 [1]. The 5-amino group serves as the nucleophilic site for urea bond formation via reaction with aryl isocyanates or carbamoyl chlorides. The resulting TIE2 inhibitors have demonstrated efficacy in preclinical models for inhibiting tumor growth, invasiveness, intravasation, dissemination, and metastasis, making this compound valuable for oncology-focused medicinal chemistry programs targeting angiogenic and metastatic pathways [1].

Aurora Family Kinase Inhibitor Structure-Activity Relationship (SAR) Studies

The compound is part of the isoquinoline aminopyrazole series disclosed as Aurora family kinase inhibitors, particularly Aurora A, with demonstrated antiproliferative effects in tumor cell lines [2]. Researchers conducting SAR studies on Aurora kinase inhibitors should select the 6-yl isoquinoline isomer (CAS 1951451-76-5) rather than the 7-yl isomer, as the attachment position affects hinge-binding geometry and overall kinase inhibitory activity . This compound can serve as a reference standard or as a scaffold for further functionalization in Aurora kinase inhibitor discovery programs.

Reference Standard for LC-MS and Analytical Method Development in Isoquinoline Aminopyrazole Research

With a well-defined molecular formula (C₁₆H₁₈N₄), molecular weight (266.34 g/mol), and documented physicochemical properties including predicted boiling point (469.9±35.0 °C), predicted density (1.18±0.1 g/cm³), and predicted pKa (4.37±0.14) , this compound can serve as a reference standard for analytical method development in isoquinoline aminopyrazole research programs. Its distinct InChI Key (HIYOQVCEKUHCSX-UHFFFAOYSA-N) provides unambiguous compound identification across analytical platforms .

Building Block for DP-987-Related Phenylurea Kinase Inhibitor Development

The structural core of this compound (3-tert-butyl-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine) is closely related to the scaffold of DP-987, a phenylurea-class kinase inhibitor that incorporates a 3-tert-butyl-1-(tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl substituent [3]. While CAS 1951451-76-5 contains the aromatic isoquinoline rather than the tetrahydroisoquinoline found in DP-987, it represents a key intermediate or close analog for researchers investigating this class of kinase inhibitors. The compound may be useful for comparative SAR studies examining the effect of aromatic versus reduced isoquinoline ring systems on kinase inhibition profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.